1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is a cyclohexane derivative with an aminomethyl group and an ethan-1-ol group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted in the presence of metal catalysts such as palladium or platinum on carbon supports . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with metal catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, enzymes, or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol can be compared with other similar compounds, such as:
2-[1-(Aminomethyl)cyclohexyl]ethanol: Similar structure but with a different position of the hydroxyl group.
1-(Aminomethyl)cyclohexaneethanol: Similar structure but with a different position of the aminomethyl group.
2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol: Contains an additional methyl group on the amino group.
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and versatility in various research and industrial applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]ethanol |
InChI |
InChI=1S/C9H19NO/c1-8(11)9(7-10)5-3-2-4-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
LVHVPIUWCXRZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCC1)CN)O |
Origin of Product |
United States |
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